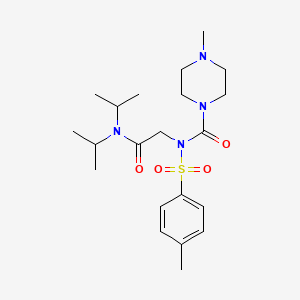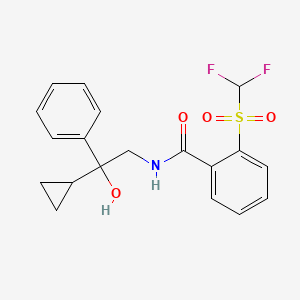
3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes an azetidine ring, an imidazolidine-2,4-dione moiety, and an isopropylthio-substituted phenyl group. Its distinct chemical structure makes it a subject of interest for researchers exploring new synthetic pathways and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Azetidine Ring: This step involves the cyclization of a suitable precursor to form the azetidine ring. The reaction conditions often include the use of a base and a suitable solvent.
Introduction of the Imidazolidine-2,4-dione Moiety: This step involves the reaction of the azetidine intermediate with a reagent that introduces the imidazolidine-2,4-dione group. Common reagents include urea derivatives and appropriate catalysts.
Attachment of the Isopropylthio-Substituted Phenyl Group: This step involves the introduction of the isopropylthio-substituted phenyl group through a substitution reaction. The reaction conditions typically include the use of a suitable thiol and a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones under suitable conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione: Similar structure but with an oxazolidine ring instead of an imidazolidine ring.
3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione: Contains a thiazolidine ring instead of an imidazolidine ring.
Uniqueness
The uniqueness of 3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-11(2)24-14-5-3-12(4-6-14)7-15(21)19-9-13(10-19)20-16(22)8-18-17(20)23/h3-6,11,13H,7-10H2,1-2H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIYYIRBCHAELK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)N3C(=O)CNC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-fluorophenyl)-4-methoxy-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2405914.png)
![N-(4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2405915.png)

![2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid](/img/structure/B2405918.png)
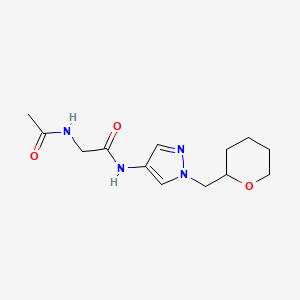
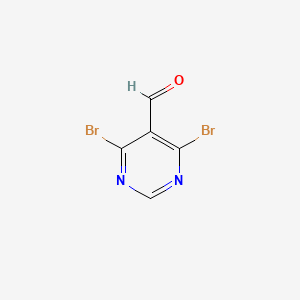
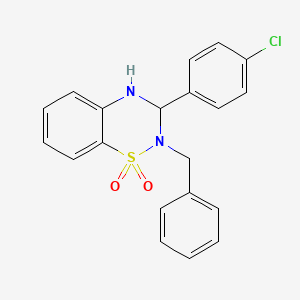
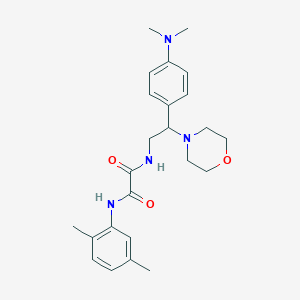

![2-(2-(Ethylthio)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2405926.png)
![4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide](/img/structure/B2405928.png)
